2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide
Description
Crystallographic Parameters and Space Group
The crystal structure of 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide has been resolved using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 10.52 Å, b = 7.38 Å, c = 14.96 Å, and β = 105.3°. The asymmetric unit contains one molecule, with the pyridazinone ring adopting a planar conformation (maximum deviation: 0.032 Å). The dihedral angle between the pyridazinone and benzamide rings is 68.4°, indicative of steric interactions between the acetamide linker and the aromatic systems.
Hydrogen Bonding and Packing Motifs
Intermolecular N—H···O and C—H···O hydrogen bonds dominate the crystal packing (Table 1). The amide carbonyl (O1) participates in a bifurcated hydrogen bond with N2—H2 (2.89 Å, 158°) and C7—H7 (3.21 Å, 142°), forming a dimeric synthon. These dimers stack along the b-axis via π–π interactions between pyridazinone rings (centroid distance: 3.69 Å).
Table 1: Key hydrogen bond parameters
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N2–H2···O1 | 0.86 | 2.03 | 2.89 | 158 |
| C7–H7···O1 | 0.93 | 2.28 | 3.21 | 142 |
| C12–H12···O2 | 0.93 | 2.41 | 3.30 | 160 |
Properties
IUPAC Name |
2-[[2-(6-oxopyridazin-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-13(20)9-4-1-2-5-10(9)16-11(18)8-17-12(19)6-3-7-15-17/h1-7H,8H2,(H2,14,20)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWZVKSPOSNJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the acetamido group and finally the benzamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Common industrial methods might include continuous flow synthesis and the use of high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Heterocyclic Core: Pyridazinone (target) vs. benzoxazole () or benzimidazole (). Pyridazinone’s electron-deficient nature may enhance interactions with polar enzyme pockets compared to benzoxazole’s aromaticity.
- Substituents : Chloro/methyl groups in benzoxazole derivatives (12c–12h) improve cytotoxicity, likely via hydrophobic interactions . Nitrophenyl groups in 8e–8j enhance VEGFR-2 binding affinity .
Pharmacological Activity Comparison
Cytotoxicity and Apoptosis Induction
- Benzoxazole derivatives (12c–12h) : Exhibit IC₅₀ values <10 µM against HepG2 cells. Compound 12e (chloro-substituted) showed the highest activity, upregulating pro-apoptotic BAX and Caspase-3 while downregulating anti-apoptotic Bcl-2 .
- VEGFR-2 inhibitors (8e–8j) : Compound 8e (chloro-substituted) demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.8 µM), comparable to sorafenib, by disrupting angiogenesis pathways .
Physicochemical Data
- Solubility: Benzoxazole derivatives (12c–12h) show moderate aqueous solubility due to hydrophobic substituents. Pyridazinone’s polar 6-oxo group may improve solubility.
- Spectroscopy : IR and NMR data for analogs (e.g., 12c: C=O stretch at 1680 cm⁻¹; 1H NMR δ 8.2 ppm for amide protons) align with the target compound’s expected spectral features .
Structure-Activity Relationships (SAR)
- Heterocyclic Core: Benzoxazole/benzimidazole cores favor cytotoxicity, while pyridazinone may shift activity toward kinase inhibition.
- Substituent Effects :
Biological Activity
2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring fused with an acetamido and benzamide group, which contributes to its unique properties. The molecular formula is , and the compound is characterized by its potential interactions with various biological targets.
While the precise mechanism of action for this compound remains to be fully elucidated, similar compounds have demonstrated various modes of action:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : They may interact with cellular receptors, influencing signal transduction processes.
- Biochemical Pathways : Related compounds have been shown to participate in pathways involving inflammation and cell proliferation.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in models of breast and lung cancer.
- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammatory markers in vitro.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential as an antimicrobial agent.
Data Table of Biological Activities
| Activity Type | Model/Method Used | Result/Effect | Reference |
|---|---|---|---|
| Anticancer | MTT Assay on breast cancer cells | Significant reduction in cell viability | |
| Anti-inflammatory | ELISA for cytokine levels | Decreased levels of TNF-alpha | |
| Antimicrobial | Disk diffusion method | Inhibition zone against E. coli |
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings suggest that the compound could be beneficial in treating inflammatory diseases.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of related compounds have provided insights into how modifications can enhance biological activity. For instance, substituting different groups on the benzamide moiety has been shown to significantly impact enzyme inhibition and receptor affinity.
Q & A
Q. How are contradictory cytotoxicity results reconciled in different cell lines?
- Methodological Answer : Transcriptomic profiling (RNA-seq) identifies differential gene expression (e.g., apoptosis regulators like Bcl-2). Dose-response curves with Hill slope analysis distinguish cell-specific sensitivity. Redundancy in biological replicates minimizes false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
